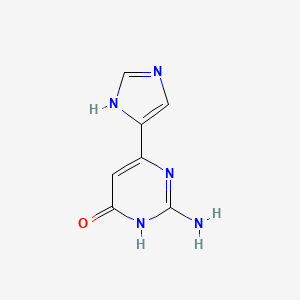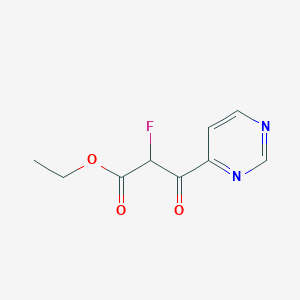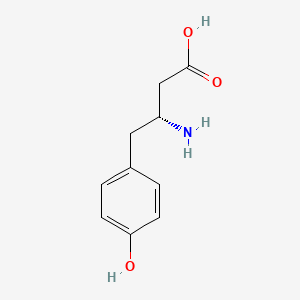
(R)-3-Amino-4-(4-hydroxyphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-4-(4-hydroxyphenyl)butanoic acid is a chiral amino acid derivative with significant importance in various fields of science and industry. This compound is known for its unique structural features, which include an amino group, a hydroxyphenyl group, and a butanoic acid backbone. These structural elements contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(4-hydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, followed by stereoselective reduction and functional group transformations. The reaction conditions typically involve the use of chiral catalysts, hydrogen gas, and specific solvents to ensure high enantioselectivity and yield.
Another method involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino carbonyl compound. This reaction is carried out under mild conditions, often in the presence of an acid catalyst, to achieve the desired product.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(4-hydroxyphenyl)butanoic acid often involves large-scale asymmetric synthesis using chiral catalysts and optimized reaction conditions to ensure high efficiency and purity. The process may include multiple steps, such as hydrogenation, reduction, and purification, to obtain the final product in a cost-effective manner.
化学反应分析
Types of Reactions
®-3-Amino-4-(4-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the precursor can be reduced to form the amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-3-Amino-4-(4-hydroxyphenyl)butanoic acid, such as amides, esters, and oxidized compounds, which have diverse applications in pharmaceuticals and materials science.
科学研究应用
®-3-Amino-4-(4-hydroxyphenyl)butanoic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of high-value compounds.
作用机制
The mechanism of action of ®-3-Amino-4-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a neurotransmitter or modulator, influencing synaptic transmission and neuronal activity. The compound may also interact with enzymes and receptors, leading to various biological effects, such as anti-inflammatory and neuroprotective actions.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A structurally similar compound with a shorter carbon chain.
4-Hydroxyphenylacetic acid: Another related compound with different functional groups.
3-((4-Hydroxyphenyl)amino)propanoic acid: A derivative with an amino group attached to the propanoic acid backbone.
Uniqueness
®-3-Amino-4-(4-hydroxyphenyl)butanoic acid is unique due to its chiral nature and the presence of both amino and hydroxyphenyl groups, which contribute to its diverse reactivity and biological activity. Its specific stereochemistry and functional groups make it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
(3R)-3-amino-4-(4-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m1/s1 |
InChI 键 |
VUNPIAMEJXBAFP-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)O |
规范 SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



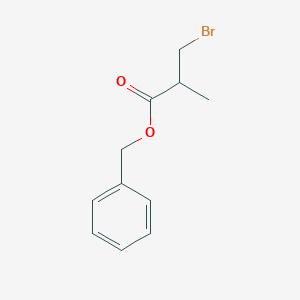

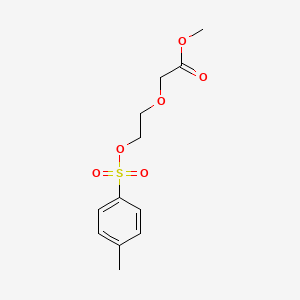
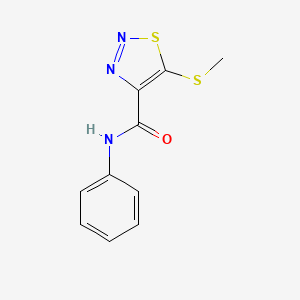
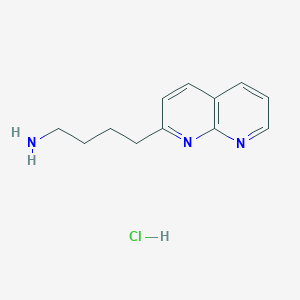
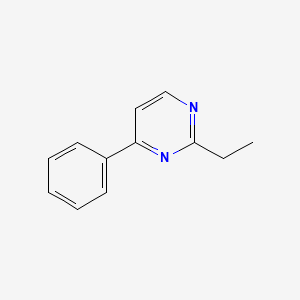

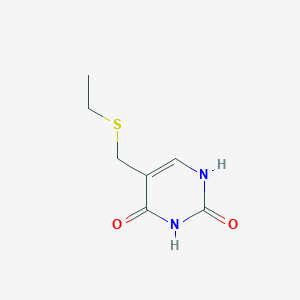
![4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13122290.png)
![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
![7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13122301.png)
